LogP and PSA: Optimized Lipophilic-Hydrophilic Balance for CNS Penetration
The 4-fluorophenyl substituent in 2-(4-fluorophenyl)pyrimidine-5-carbonitrile yields a calculated logP of 2.15 and a polar surface area (PSA) of 49.57 Ų, positioning it favorably within the CNS drug-like space (logP < 5, PSA < 90 Ų) . In contrast, the unsubstituted 2-phenylpyrimidine-5-carbonitrile exhibits a lower logP of 2.02, reducing its lipophilicity and potentially impacting membrane permeability . This 0.13 unit increase in logP translates to a theoretical ~35% higher lipophilicity (ΔlogP = 0.13), which can significantly enhance passive diffusion across biological barriers, a critical factor in CNS-targeting programs .
| Evidence Dimension | Lipophilicity (Calculated logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | cLogP = 2.15; PSA = 49.57 Ų |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carbonitrile: cLogP = 2.02; PSA = 49.57 Ų |
| Quantified Difference | ΔcLogP = 0.13 (35% higher theoretical lipophilicity) |
| Conditions | In silico prediction (ChemSrc database) |
Why This Matters
The optimized lipophilicity directly influences CNS penetration potential and overall pharmacokinetics, making this compound a superior starting point for CNS drug discovery campaigns.
